molecular formula C19H21N3O3S2 B11201737 N-[5-(4-Ethylbenzenesulfonamido)-1,3-benzothiazol-2-YL]butanamide

N-[5-(4-Ethylbenzenesulfonamido)-1,3-benzothiazol-2-YL]butanamide

Cat. No.: B11201737
M. Wt: 403.5 g/mol
InChI Key: GJTFKBWTXNZBHW-UHFFFAOYSA-N
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Description

N-[5-(4-Ethylbenzenesulfonamido)-1,3-benzothiazol-2-YL]butanamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Ethylbenzenesulfonamido)-1,3-benzothiazol-2-YL]butanamide typically involves the reaction of 4-ethylbenzenesulfonamide with 2-aminobenzothiazole. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(4-Ethylbenzenesulfonamido)-1,3-benzothiazol-2-YL]butanamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole ring plays a crucial role in this interaction, often forming hydrogen bonds and hydrophobic interactions with the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-Ethylbenzenesulfonamido)-1,3-benzothiazol-2-YL]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzothiazole and sulfonamide moieties allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[5-[(4-ethylphenyl)sulfonylamino]-1,3-benzothiazol-2-yl]butanamide

InChI

InChI=1S/C19H21N3O3S2/c1-3-5-18(23)21-19-20-16-12-14(8-11-17(16)26-19)22-27(24,25)15-9-6-13(4-2)7-10-15/h6-12,22H,3-5H2,1-2H3,(H,20,21,23)

InChI Key

GJTFKBWTXNZBHW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)CC

Origin of Product

United States

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